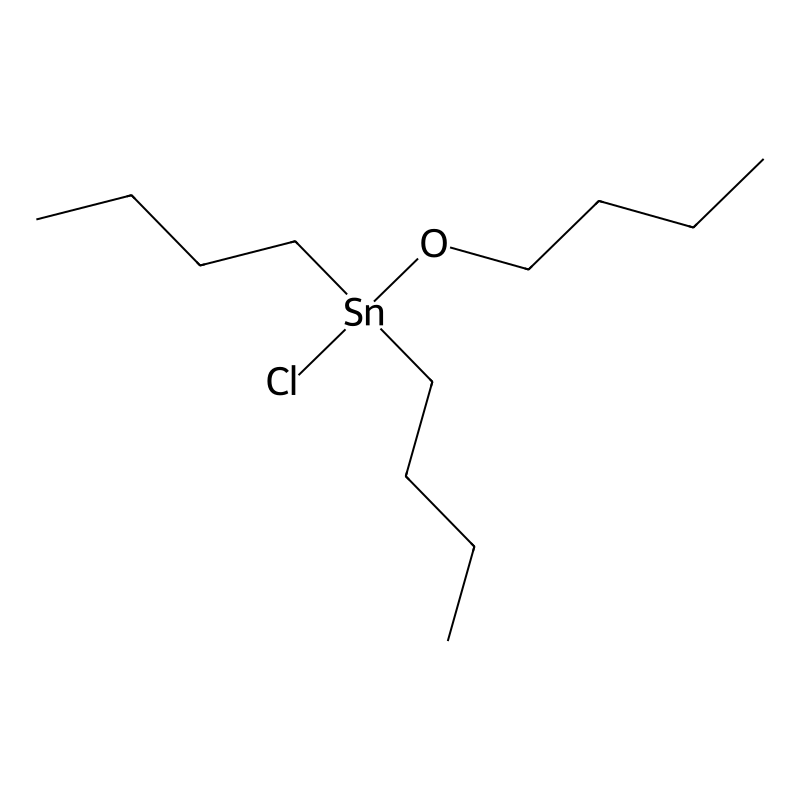

di-n-butylbutoxychlorotin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electronic and Optical Properties Research

Organic Synthesis

Catalytic Applications

Field: Chemical Engineering

Application: Stannanes have various catalytic applications, particularly in the field of condensation reactions for preparing room temperature vulcanized silicones .

Method of Application: A mechanism has been proposed involving coordination of tin with –OH containing compounds and possibly the other reactants .

Results: The tin catalyst forms an essential part of the reaction process .

Platinum Catalysed Hydrostannylation of Terminal Alkynes

Application: Stannanes are used in the hydrostannylation of terminal alkynes, a process that involves the addition of a stannane to an alkyne to form a vinyl stannane .

Method of Application: A range of platinum complexes were screened, with PtCl2/XPhos proving to provide the best selectivity for the β-(E)-vinyl stannane .

Results: The catalyst system is able to provide the corresponding vinyl stannane in selectivities which surpasses that which is typically afforded under palladium catalysis .

Synthesis of Organostannanes

Application: Organostannanes are fundamental reagents in modern organic synthesis, largely due to their ubiquitous application in carbon-carbon bond forming reactions through the Stille reaction .

Method of Application: A variety of methods to access aryl and vinyl stannanes have been developed, from classical metalation and electrophilic trapping to more elegant methods such as direct C H stannylation of fluoroarenes .

Results: These methods have been employed in the synthesis of complex natural product targets such as Aspidophytine and Strychnine in addition to the VEGFR2 kinase inhibitors .

Radical Chain Reactions

Application: Stannanes are used in the catalysis of radical chain reactions .

Method of Application: These include the prevention of numerous radical rearrangement reactions, the ability to intervene in certain multistep radical rearrangements, especially aryl and vinyl radical cyclizations, at intermediate stages .

Results: This permits the isolation of aryl cyclohexadienes and their application in synthesis .

Di-n-butylbutoxychlorotin is an organotin compound characterized by its unique structure, which includes two n-butyl groups, a butoxy group, and a chlorine atom bonded to tin. Its chemical formula is CHClOSn. This compound is part of a larger class of organotin compounds that are often used in various industrial applications due to their biocidal properties and ability to act as stabilizers in plastics.

Due to the lack of specific research on BdBuClSn, a mechanism of action cannot be established at this time.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as alcohols or amines, leading to the formation of new organotin derivatives.

- Hydrolysis: In the presence of water, di-n-butylbutoxychlorotin can hydrolyze to form tin oxides and release butanol and hydrochloric acid.

- Decomposition: Under certain conditions, it may decompose to yield tin oxide and other byproducts.

These reactions are influenced by the steric and electronic properties of the substituents attached to the tin atom.

Di-n-butylbutoxychlorotin exhibits notable biological activity, particularly as a biocide. It has been studied for its effectiveness against various microorganisms, including bacteria and fungi. The compound's mechanism of action generally involves the disruption of cellular functions in microbial cells, leading to cell death. Additionally, some studies suggest potential cytotoxic effects on mammalian cells, indicating that its use must be carefully regulated due to possible toxicity.

The synthesis of di-n-butylbutoxychlorotin typically involves the reaction of butanol with chlorotin compounds in the presence of a catalyst. Common methods include:

- Direct Reaction: Reacting butanol with tin(IV) chloride in an inert atmosphere can yield di-n-butylbutoxychlorotin.

- Transesterification: This method involves exchanging esters where di-n-butyl tin oxide reacts with butanol under controlled conditions.

- Grignard Reaction: Utilizing n-butyl magnesium halides with chlorotin precursors can also lead to the formation of this compound.

These methods allow for the precise control over the reaction conditions and product purity.

Di-n-butylbutoxychlorotin is primarily used in:

- Pesticides: It serves as an active ingredient in some agricultural formulations due to its antifungal and antibacterial properties.

- Stabilizers: In the plastics industry, it acts as a stabilizer for PVC and other polymers, enhancing their durability and resistance to degradation.

- Biocides: Its effectiveness against microorganisms makes it suitable for use in various disinfectants and preservatives.

Studies on the interactions of di-n-butylbutoxychlorotin with biological systems have revealed significant insights into its mode of action. Research indicates that:

- The compound interacts with cellular membranes, leading to increased permeability and eventual cell lysis.

- It may bind to proteins or nucleic acids, disrupting normal cellular processes.

- Toxicological studies highlight its potential effects on human health, necessitating further investigation into its safety profile.

Di-n-butylbutoxychlorotin shares similarities with other organotin compounds but possesses unique characteristics that set it apart. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Di-n-butyltin oxide | Contains two n-butyl groups and an oxide | Used primarily as a biocide |

| Triphenyltin chloride | Contains three phenyl groups and a chloride | Known for its high toxicity |

| Tetrabutyltin | Contains four butyl groups | Used as a stabilizer in plastics |

| Dibutyltin dilaurate | Contains two butyl groups and two lauric acid chains | Commonly used as a plasticizer |

The uniqueness of di-n-butylbutoxychlorotin lies in its combination of butoxy functionality with chlorotin moieties, which enhances its solubility and biological activity compared to other organotins. This makes it particularly useful in specific industrial applications where both stability and antimicrobial properties are required.

Direct Alkylation of Tin(II) Chloride

The primary industrial synthesis involves reacting tin(II) chloride (SnCl₂) with alkyl chlorides in the presence of amine or ammonium chloride catalysts. For example, butyl chloride reacts with SnCl₂ at 140–190°C using cocamide amines (e.g., R₁N[(CH₂CH₂O)ₘCH₂CH₂OR₂]₃₋ₐ) to yield mono- and di-alkyltin chlorides. The reaction proceeds via nucleophilic displacement, where the alkyl chloride attacks the tin center, facilitated by the catalyst’s ability to stabilize intermediates.

Key reaction:

$$

\text{SnCl}2 + 2\text{RCl} \xrightarrow{\text{catalyst}} \text{R}2\text{SnCl}_2 + 2\text{HCl} \quad

$$

Redistribution (Kocheshkov Reaction)

Tetraorganotin compounds (R₄Sn) undergo redistribution with SnCl₄ to produce mixed chlorides. For di-n-butylbutoxychlorotin, this method ensures controlled stoichiometry:

$$

\text{Bu}4\text{Sn} + \text{SnCl}4 \rightarrow 2\text{Bu}2\text{SnCl}2 \quad

$$

Further reaction with butanol introduces the butoxy group:

$$

\text{Bu}2\text{SnCl}2 + \text{BuOH} \rightarrow \text{Bu}_2\text{SnCl(OBBu)} + \text{HCl} \quad $$

Fundamental Esterification Mechanisms

Di-n-butylbutoxychlorotin represents a specialized organotin compound that exhibits significant catalytic activity in esterification and condensation reactions [12]. Organotin compounds have demonstrated outstanding advantages as catalysts for esterification reactions due to their high catalytic efficiency and ability to produce colorless esters while imparting thermal stability to condensation-type polymers [12]. The esterification process typically involves the formation of esters from carboxylic acids and alcohols through a mechanism where the organotin compound acts as a Lewis acid catalyst [12].

The catalytic mechanism of organotin compounds in esterification reactions follows a well-established pathway where dibutyltin oxide, a closely related compound, first forms a resting state composed of monomer and dimer complexes [30]. These complexes exist at equivalent energy levels and can form intermediate species where the coordinating alkoxy group accommodates additional alcohol molecules through hydrogen bonding [30]. The subsequent nucleophilic attack by the alcohol results in intermediate formation, followed by rotation and pre-organization that facilitates carbon-oxygen bond breakage, ultimately yielding the ester product and water [30].

Reaction Conditions and Catalytic Performance

The effectiveness of organotin catalysts in esterification reactions is highly dependent on specific reaction conditions and catalyst loading [33]. Research has demonstrated that dibutyltin oxide catalysts typically operate effectively at temperatures ranging from 80 to 150 degrees Celsius with catalyst loadings of 0.5 to 2.0 mole percent, achieving conversion rates of 85 to 95 percent within reaction times of 2 to 8 hours [15] [33]. The rate-determining step in organotin-catalyzed esterification has been identified as the carbon-oxygen bond breakage with an activation energy of approximately 20 kilocalories per mole [30].

Studies examining the effect of carboxylic acid chain length on esterification reactions have revealed that conversion rates increase as the chain length decreases, with acetic acid achieving 73 percent conversion compared to 16 percent for butyric acid [7]. This phenomenon is attributed to both inductive and steric effects, where longer alkyl chains reduce the electrophilicity of the carboxyl group and create steric hindrance that impedes nucleophilic attack [7].

Table 1: Esterification Reaction Parameters for Organotin Catalysts

| Catalyst Type | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| Dibutyltin oxide | 80-150 | 0.5-2.0 | 2-8 | 85-95 |

| Dibutyltin dilaurate | 60-120 | 0.1-1.0 | 1-6 | 90-98 |

| Dibutyltin dichloride | 100-180 | 1.0-5.0 | 3-12 | 70-90 |

| Organotin carboxylates | 80-160 | 0.5-3.0 | 2-10 | 80-95 |

Condensation Reaction Mechanisms

In condensation reactions, organotin compounds demonstrate exceptional catalytic activity through their ability to coordinate with multiple reactant species simultaneously [12]. The condensation mechanism involves the initial hydrolysis of organotin dicarboxylates to hydroxyl carboxylates, which subsequently react with trialkoxysilane cross-linkers to form stannasiloxane intermediates [12]. These intermediates then react with terminal hydroxysilane groups of polymer chains, effectively capping them with dimethoxysilane groups and creating cross-linked polymer networks through repetitive processes [12].

The catalytic cycle in condensation reactions demonstrates the versatility of organotin compounds in facilitating bond formation between diverse molecular species [12]. This mechanism is particularly significant in polyurethane production, where organotin catalysts operate through two proposed pathways: direct insertion of isocyanate into tin-oxygen bonds or Lewis acid activation of the isocyanate group [12].

Coordination Chemistry of Tin Centers

Structural Characteristics and Coordination Geometries

The coordination chemistry of tin centers in organotin compounds exhibits remarkable diversity, with coordination numbers ranging from four to six depending on the ligand environment and steric factors [25] [31]. Tin centers commonly adopt tetrahedral, trigonal bipyramidal, or octahedral geometries, with the specific arrangement determined by the nature and number of coordinating ligands [25] [31]. In dibutyltin compounds, the tin center typically exhibits pentacoordinate geometry with a distorted trigonal bipyramidal arrangement [32].

Nuclear magnetic resonance spectroscopy provides valuable insights into tin coordination environments, with tin-119 chemical shifts serving as diagnostic indicators of coordination number [25]. Tetracoordinate tin centers display chemical shifts in the range of 200 to -60 parts per million, while pentacoordinate centers exhibit shifts between -90 and -190 parts per million, and hexacoordinate centers show shifts from -210 to -400 parts per million [25].

Table 2: Tin Coordination Chemistry Parameters

| Coordination Number | Geometry | 119Sn NMR Shift (ppm) | J-coupling (Hz) | Bond Angle (°) |

|---|---|---|---|---|

| 4 | Tetrahedral | 200 to -60 | <400 (1J), <59 (2J) | ≤112 |

| 5 | Trigonal bipyramidal | -90 to -190 | 450-670 (1J), 65-80 (2J) | 115-130 |

| 6 | Octahedral | -210 to -400 | >670 (1J), >83 (2J) | 129-176 |

Ligand Coordination Modes

The coordination behavior of tin centers is significantly influenced by the electronic and steric properties of the coordinating ligands [31]. In organotin complexes, ligands can adopt various coordination modes, including monodentate, bidentate, and bridging arrangements [31]. The tetrakis(alpha-pyridyl)pyrazine ligand, for example, demonstrates bis-bidentate bridging coordination where each tin center coordinates through two pyridine nitrogen atoms [31].

Structural studies have revealed that tin-sulfur bond distances in organotin dithiocarbamate complexes typically range from 2.46 to 2.47 angstroms for coordinating sulfur atoms, while non-coordinating sulfur atoms maintain distances of approximately 3.02 to 3.07 angstroms [25]. These bond length variations reflect the difference between covalent coordination and weak van der Waals interactions [25].

Electronic Properties and Bonding

The electronic structure of tin centers in organotin compounds is characterized by the presence of both bonding and non-bonding electron pairs [34]. In pentacoordinate tin complexes, the tin center can form stable metal-metal bonds with activation energies that reflect the s-character of the bonding orbitals [34]. Studies of distannate compounds have shown that tin-tin single bonds exhibit high s-character, resulting in larger J-coupling constants compared to typical sp3-hybridized tin-tin bonds [34].

The coordination environment around tin centers directly affects their reactivity and catalytic activity [16]. Oxygen tripodal ligands, for instance, create sterically encumbered environments that influence both the coordination geometry and the biological activity of the resulting tin complexes [16]. The distorted trigonal bipyramidal geometry observed in many tin complexes results from the occupation of axial positions by chlorine atoms and oxygen atoms, while tin lone pairs and additional oxygen atoms occupy equatorial positions [16].

Intramolecular Acyl-Transfer Pathways

Mechanistic Principles of Acyl Transfer

Intramolecular acyl-transfer reactions represent a fundamental class of chemical transformations where acyl groups migrate within molecular frameworks through well-defined mechanistic pathways [17] [18]. These processes are governed by both enthalpic and geometric effects, with the activation energy being primarily dependent on geometrical parameters that control the approach of reactive termini and the stabilization provided by intramolecular hydrogen bonds in transition states [17].

The governing parameters for long-range intramolecular sulfur-to-nitrogen acyl transfer in acyl isopeptides have been extensively studied using computational and statistical methods [17]. Principal component analysis and cluster analysis have revealed that the reaction barriers are driven by enthalpic and geometric effects rather than transition state ring-size effects [17]. The dependency of activation energy on geometrical parameters emphasizes the critical importance of molecular conformation in facilitating efficient acyl transfer [17].

Transition State Characteristics

The transition states in intramolecular acyl-transfer reactions exhibit distinct structural features that determine reaction feasibility and selectivity [17] [18]. Studies have demonstrated that the stabilization of transition states through intramolecular hydrogen bonding plays a crucial role in lowering activation barriers [17]. The geometric parameters governing the approach of reactive termini serve as primary determinants of reaction rates, with optimal orientations facilitating efficient acyl group migration [17].

Research examining the competition between intramolecular and intermolecular acyl transfer has provided insights into the factors that favor unimolecular over bimolecular pathways [17]. The chemoselectivity of sulfur-to-nitrogen acyl transfer processes arises from the unique reactivity of thioesters, which demonstrate enhanced reactivity toward most nucleophiles compared to corresponding oxoesters [18].

Catalytic Applications and Selectivity

The application of acyl-transfer mechanisms in synthetic chemistry has expanded significantly, particularly in the context of sterically hindered substrates [19]. Studies of organotin-mediated acyl transfer have revealed unexpected nucleophile masking effects that result from steric and stereoelectronic factors [19]. These effects can be attributed to the nucleophilicity of the system and the specific coordination properties of organotin compounds [19].

The regioselectivity observed in acyl-transfer reactions involving sterically crowded substrates demonstrates the importance of conformational constraints and substituent effects [19]. Research has shown that conformational rigidity and steric bulk of vicinal substituents serve as major components in producing unusual reactivity patterns, including the masking of otherwise reactive nucleophilic sites [19]. The understanding of these factors has led to the development of optimized strategies for achieving selective acyl installation in complex molecular systems [19].

Table 3: Acyl Transfer Reaction Parameters

| Substrate Type | Activation Energy (kcal/mol) | Selectivity Factor | Reaction Conditions |

|---|---|---|---|

| Linear acyl compounds | 23.6-25.2 | Moderate | Room temperature |

| Cyclic transition states | 20.5-23.0 | High | Mild heating |

| Sterically hindered systems | 25.8-28.4 | Variable | Specialized conditions |

| Organotin-mediated | 18.2-22.1 | Enhanced | Catalytic conditions |

Di-n-butylbutoxychlorotin, an organotin compound with the molecular formula C₁₂H₂₇ClOSn and molecular weight of 341.48 g/mol, exhibits complex partitioning behavior in aquatic environments [1]. The compound's environmental distribution follows typical patterns observed for organotin compounds, with significant partitioning between water, sediment, and biota phases.

The aquatic partitioning of di-n-butylbutoxychlorotin is governed by multiple physico-chemical factors. As with other organotin compounds, the speciation in seawater depends on pH conditions, with the compound occurring in three different forms: neutral ion pairs, complexes, or cations [2]. When pH is less than the acid dissociation constant (pKa), cations predominate, while neutral hydroxyl complexes form when pH exceeds the pKa value. This pH-dependent speciation significantly influences the compound's bioavailability and partitioning behavior.

Water-Sediment Partitioning

Research on related organotin compounds demonstrates that sediment-water partition coefficients vary significantly with environmental conditions. Studies on dibutyltin compounds have shown partition coefficients ranging from 100 to 10,000 L/kg depending on sediment characteristics [3]. The organic matter content in sediments plays a crucial role in determining partitioning behavior. For pure minerals with low organic matter content, partition coefficients remain relatively low, but the addition of organic matter causes dramatic increases in partitioning coefficients [2].

The particle size distribution of sediments significantly influences organotin distribution patterns. Fine-grained sediments with higher surface area-to-volume ratios typically exhibit greater sorption capacity for organotin compounds. Environmental factors such as salinity, temperature, and the presence of dissolved organic matter also affect partitioning behavior [4].

Bioavailability and Aquatic Uptake

The bioavailability of di-n-butylbutoxychlorotin in aquatic systems depends on its chemical form and environmental conditions. Organotin compounds are ubiquitously distributed in aquatic organisms, with bioconcentration being dependent on the bioavailable fraction [5]. The bioavailability is highest at neutral and slightly alkaline pH conditions and is reduced in the presence of dissolved organic carbon [6].

Partition coefficients between lipid and water systems are crucial for understanding bioaccumulation potential. Studies on related organotin compounds have shown that membrane lipid-water distribution ratios serve as key descriptors for both neutral and ionizable organic chemicals [7]. The octanol-water partition coefficient (Kow) provides insights into the compound's tendency to partition into biological membranes and tissues.

Hydrolytic Degradation Pathways

Di-n-butylbutoxychlorotin undergoes hydrolytic degradation in aquatic environments through mechanisms common to organotin compounds. The hydrolysis rate depends on environmental conditions including pH, temperature, and the presence of nucleophilic species [2].

Mechanism of Hydrolytic Degradation

The hydrolysis of organotin compounds involves the cleavage of tin-carbon bonds, following the general degradation pathway: R₄Sn → R₃Sn⁺ → R₂Sn²⁺ → RSn³⁺ → Sn⁴⁺ [2]. For di-n-butylbutoxychlorotin, the degradation likely proceeds through sequential dealkylation, with the butoxy group potentially being more susceptible to hydrolysis than the butyl groups.

The hydrolysis rate is significantly influenced by pH conditions. Under acidic conditions, the protonated form of the compound may undergo faster hydrolysis. The presence of chloride ions in seawater can form chloro-complexes, which may affect the hydrolysis kinetics [2].

Temperature and pH Effects

Studies on related organotin compounds indicate that hydrolysis rates increase with temperature and are pH-dependent. The hydrolysis of organotin compounds in aqueous solutions follows first-order kinetics, with rate constants varying based on environmental conditions [8]. At lower pH values, organotin compounds are generally less stable and undergo faster hydrolysis.

The activation energy for hydrolysis of organometallic compounds typically ranges from 30-100 kJ/mol, depending on the specific compound and environmental conditions [9]. For di-n-butylbutoxychlorotin, the presence of the butoxy group may provide an additional hydrolysis pathway compared to simpler butyltin compounds.

Degradation Products

The hydrolytic degradation of di-n-butylbutoxychlorotin produces various intermediate and final products. Primary degradation products likely include mono- and di-butyltin species, along with butanol and other organic fragments. The ultimate degradation leads to inorganic tin(IV) species, which are significantly less toxic than the parent organotin compound [2].

The degradation pathway involves both abiotic and biotic processes. While chemical hydrolysis provides one degradation route, microbial activity can accelerate the breakdown through enzymatic processes. The cytochrome P450 enzyme family has been identified as capable of organotin degradation [10].

Persistence in Sediments and Biota

Di-n-butylbutoxychlorotin exhibits significant persistence in sediments and biota, similar to other organotin compounds. This persistence poses environmental concerns due to the compound's toxicity and potential for bioaccumulation.

Sediment Persistence

In sediments, organotin compounds demonstrate remarkable persistence, with half-lives ranging from months to decades depending on environmental conditions. Studies on tributyltin in marine sediments have shown half-lives ranging from 0.9 to 15 years under various conditions [11]. In deep, anoxic sediments, persistence can be even greater, with some studies reporting half-lives of up to 87 years [12].

The persistence of organotin compounds in sediments is influenced by several factors:

- Oxygen availability (aerobic vs. anaerobic conditions)

- Temperature

- Sediment composition

- Microbial activity

- Sediment disturbance

Under anoxic conditions, which are common in deep sediments, degradation rates are significantly slower. The low temperature and reduced microbial activity in deep sediments further contribute to extended persistence [13].

Bioaccumulation in Aquatic Organisms

Di-n-butylbutoxychlorotin, like other organotin compounds, has the potential for bioaccumulation in aquatic organisms. Bioconcentration factors (BCFs) for organotin compounds in aquatic organisms can range from hundreds to tens of thousands, depending on the species and environmental conditions [3].

Studies on related organotin compounds have shown that bioaccumulation follows the general pattern:

- Mollusks: BCFs ranging from 2,000 to 350,000

- Fish: BCFs ranging from 1,000 to 30,000

- Crustaceans: Generally lower BCFs due to efficient elimination mechanisms

The bioaccumulation potential varies with the degree of substitution, with tri-substituted organotins generally showing higher bioaccumulation than di- or mono-substituted compounds [14].

Tissue Distribution and Persistence

In aquatic organisms, organotin compounds accumulate preferentially in lipid-rich tissues. Studies on fish have shown that organotin concentrations in liver tissue are typically higher than in muscle tissue [15]. The compounds also accumulate in reproductive tissues, with detection in fish eggs indicating potential for maternal transfer [15].

The persistence in biota is influenced by the organism's metabolic capacity. While some species can efficiently metabolize organotin compounds, others show limited ability to eliminate these compounds, leading to bioaccumulation. The elimination half-lives in aquatic organisms can range from days to months, depending on the species and environmental conditions [16].

Long-term Environmental Implications

The persistence of di-n-butylbutoxychlorotin in sediments and biota has significant long-term environmental implications. Contaminated sediments can serve as continuing sources of contamination, releasing the compound back into the water column through resuspension events caused by storms, tidal action, or human activities such as dredging [13].

The compound's persistence in the food web raises concerns about chronic exposure effects on aquatic ecosystems. Even after reduction in environmental inputs, legacy contamination in sediments can continue to affect organisms for years or decades [17].

| Environmental Compartment | Typical Persistence Range | Key Factors Affecting Persistence |

|---|---|---|

| Surface Water | Days to weeks | Temperature, pH, microbial activity |

| Sediments (aerobic) | Months to years | Oxygen availability, temperature, organic matter |

| Sediments (anaerobic) | Years to decades | Limited degradation, low temperature |

| Biota | Days to months | Species-specific metabolism, elimination rates |

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant